molecular formula C15H14ClN3O3 B11169679 4-(acetylamino)-5-chloro-2-methoxy-N-(pyridin-4-yl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(pyridin-4-yl)benzamide

Cat. No.: B11169679
M. Wt: 319.74 g/mol
InChI Key: LOSYRKGGSKCQSP-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide: is an organic compound with a complex structure that includes a chloro, acetamido, and methoxy group attached to a benzamide core, along with a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and 4-aminopyridine.

    Acetylation: The 5-chloro-2-methoxybenzoic acid is first acetylated to introduce the acetamido group.

    Coupling Reaction: The acetylated intermediate is then coupled with 4-aminopyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in areas such as oncology and infectious diseases.

Industry

In the industrial sector, 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide is used in the development of advanced materials. Its unique properties can be harnessed to create materials with specific characteristics, such as enhanced durability or specific reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar core structure but lacks the pyridinyl substituent.

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar benzamide core but different substituents, leading to distinct properties and applications.

Uniqueness

What sets 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide apart is the presence of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C15H14ClN3O3/c1-9(20)18-13-8-14(22-2)11(7-12(13)16)15(21)19-10-3-5-17-6-4-10/h3-8H,1-2H3,(H,18,20)(H,17,19,21)

InChI Key

LOSYRKGGSKCQSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=NC=C2)Cl

Origin of Product

United States

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